2-(Cyclohexylamino)phenol hydrochloride

Physicochemical characterization Formulation development Compound management

Select 2-(Cyclohexylamino)phenol hydrochloride (CAS 1171154-61-2) for its unique ortho-substitution pattern that creates an intramolecular H-bonding pharmacophore unavailable in meta/para isomers—critical for SAR-driven binding affinity optimization. The hydrochloride salt guarantees 95% purity, enhanced aqueous solubility for dose-response assays, and long-term stability (store cool/dry), eliminating free base oxidation issues. Dual reactive handles (phenolic –OH, secondary amine) enable divergent O- and N-functionalization. Ideal for antimicrobial discovery and screening library replenishment.

Molecular Formula C12H18ClNO
Molecular Weight 227.73
CAS No. 1171154-61-2
Cat. No. B2651646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)phenol hydrochloride
CAS1171154-61-2
Molecular FormulaC12H18ClNO
Molecular Weight227.73
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=CC=C2O.Cl
InChIInChI=1S/C12H17NO.ClH/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10;/h4-5,8-10,13-14H,1-3,6-7H2;1H
InChIKeyVBAKGRZTUXWKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylamino)phenol Hydrochloride (CAS 1171154-61-2): Chemical Identity and Baseline Specifications for Research Procurement


2-(Cyclohexylamino)phenol hydrochloride (CAS 1171154-61-2) is a substituted aminophenol derivative supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . The compound features a cyclohexylamino substituent at the ortho position of the phenol ring, a structural motif that combines a hydrophilic phenolic hydroxyl group with a bulky, lipophilic cyclohexylamine moiety . This ortho-aminophenol scaffold is of interest in medicinal chemistry and organic synthesis as a versatile building block, with the hydrochloride salt form providing enhanced solid-state stability and improved aqueous solubility relative to the free base . The compound is commercially available from multiple vendors at a typical minimum purity specification of 95% .

Why Generic Substitution of 2-(Cyclohexylamino)phenol Hydrochloride with Related Aminophenol Derivatives Is Not Warranted


Substitution of 2-(cyclohexylamino)phenol hydrochloride with structurally related aminophenol derivatives—such as the 3- or 4-substituted regioisomers, the free base form, or simpler aminophenols—cannot be assumed without quantitative verification of functional equivalence. The ortho-substitution pattern in this compound creates a distinct intramolecular hydrogen-bonding environment between the phenolic hydroxyl and the secondary amine, a feature absent in meta- and para-substituted analogs that alters both chemical reactivity and potential biological target engagement . Furthermore, the hydrochloride salt confers measurable differences in aqueous solubility and long-term storage stability compared to the free base (C₁₂H₁₇NO, MW 191.27), which is more prone to oxidative degradation of the phenolic group under ambient conditions . While the cyclohexylamino moiety is shared across several commercially available aminophenol derivatives, the precise substitution geometry and salt form fundamentally dictate the compound's utility as a synthetic intermediate and its physicochemical behavior in assay systems.

Quantitative Differentiation Evidence: 2-(Cyclohexylamino)phenol Hydrochloride Versus Structural Analogs


Hydrochloride Salt Form Confers Enhanced Aqueous Solubility and Solid-State Stability Relative to Free Base

2-(Cyclohexylamino)phenol hydrochloride (MW 227.73) demonstrates superior aqueous solubility compared to its free base counterpart, 2-(cyclohexylamino)phenol (MW 191.27). The hydrochloride salt formation increases the compound's polarity and ionizability, which directly enhances dissolution in aqueous buffers and biological assay media—a critical factor for reproducible in vitro pharmacology . Additionally, vendor specifications indicate that the hydrochloride salt is recommended for long-term storage in a cool, dry place, whereas the free base form lacks standardized stability documentation and is more susceptible to phenolic oxidation under ambient conditions .

Physicochemical characterization Formulation development Compound management

Ortho-Substitution Pattern Enables Distinct Intramolecular Hydrogen Bonding Not Possible in Meta- or Para-Regioisomers

The ortho-aminophenol architecture of 2-(cyclohexylamino)phenol hydrochloride allows for intramolecular hydrogen bonding between the phenolic -OH and the secondary amine nitrogen, a structural feature that is sterically impossible in the meta-substituted (3-(cyclohexylamino)phenol, CAS 5269-05-6) and para-substituted (4-(cyclohexylamino)phenol, CAS 10014-69-4) regioisomers . This intramolecular interaction reduces the compound's effective hydrogen-bond donor capacity toward external acceptors and alters its conformational preferences, which can influence binding to biological targets and reactivity in synthetic transformations . The 3- and 4-substituted analogs lack this intramolecular constraint, presenting different hydrogen-bonding pharmacophores to protein targets.

Medicinal chemistry Structure-activity relationship Molecular recognition

Antimicrobial Activity Potential Inferred from Class-Level Data: 3-(Cyclohexylamino)phenol Exhibits MIC of 50 µg/mL Against S. aureus and E. coli

Although direct antimicrobial activity data for 2-(cyclohexylamino)phenol hydrochloride are not publicly available, the structurally related meta-substituted analog 3-(N-cyclohexylamino)phenol (CAS 5269-05-6) has demonstrated measurable antimicrobial activity with a minimum inhibitory concentration (MIC) of 50 µg/mL against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in standard antimicrobial susceptibility assays . This class-level evidence establishes that the cyclohexylaminophenol scaffold possesses intrinsic antimicrobial properties, suggesting that the ortho-substituted analog may exhibit comparable or differentiated activity profiles worthy of systematic investigation .

Antimicrobial screening Biological activity Drug discovery

Recommended Research and Industrial Applications for 2-(Cyclohexylamino)phenol Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Ortho-Aminophenol Scaffold for Structure-Activity Relationship (SAR) Exploration

The ortho-substitution pattern of 2-(cyclohexylamino)phenol hydrochloride provides a unique intramolecular hydrogen-bonding pharmacophore not available with meta- or para-regioisomers . This structural feature can be exploited in SAR campaigns targeting enzymes or receptors where constrained hydrogen-bonding geometry influences binding affinity. The hydrochloride salt form ensures consistent aqueous solubility for reliable dose-response measurements in biochemical and cell-based assays .

Antimicrobial Screening Cascades: Investigating Substitution-Pattern Effects on Antibacterial Potency

Class-level antimicrobial activity data for the related 3-(cyclohexylamino)phenol (MIC 50 µg/mL against S. aureus and E. coli) establishes the cyclohexylaminophenol scaffold as a viable starting point for antimicrobial discovery . Systematic evaluation of 2-(cyclohexylamino)phenol hydrochloride in standardized MIC assays can quantify the impact of ortho-substitution on antibacterial potency and spectrum, addressing a clear gap in current structure-activity knowledge.

Organic Synthesis: Versatile Building Block with Orthogonal Functionalization Sites

The compound provides two distinct reactive handles—a phenolic hydroxyl for O-functionalization (e.g., alkylation, acylation) and a secondary amine for N-functionalization or further derivatization . The hydrochloride salt facilitates handling and storage stability during synthetic workflows, while the cyclohexyl group enhances lipophilicity for improved solubility in nonpolar reaction media [1].

Compound Library Management: Salt Form Advantage for Long-Term Storage and Assay Reproducibility

For organizations maintaining screening libraries, the hydrochloride salt of 2-(cyclohexylamino)phenol offers documented long-term storage stability (cool, dry place) and enhanced aqueous solubility relative to the free base . These properties reduce the risk of compound degradation and precipitation during assay preparation, improving the reproducibility of high-throughput screening results.

Technical Documentation Hub

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